REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[C:10]([O:13]C(=O)C)(=O)[CH3:11].[Br:17]Br.OO>C(O)(=O)C.O>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][C:6]([Br:17])=[C:4]([NH:5][C:10]([CH3:11])=[O:13])[CH:3]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hours at 10°-15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise with ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1C)Br)NC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 182.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |